molecular formula C11H9Cl2F3O2 B6298600 Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate CAS No. 2304583-81-9

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate

Cat. No.: B6298600
CAS No.: 2304583-81-9
M. Wt: 301.09 g/mol
InChI Key: NYNHDJWLXNDNRQ-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H9Cl2F3O2. It is a pale-yellow to yellow-brown liquid and is known for its unique chemical properties due to the presence of both chloro and trifluoromethyl groups on the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate typically involves the esterification of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials used are generally of high purity to minimize impurities in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dichloro-4-methylphenylacetate
  • Ethyl 2,6-dichloro-4-fluorophenylacetate
  • Ethyl 2,6-dichloro-4-bromophenylacetate

Uniqueness

Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

ethyl 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2F3O2/c1-2-18-10(17)5-7-8(12)3-6(4-9(7)13)11(14,15)16/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNHDJWLXNDNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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